molecular formula C14H12N2O2S B2557605 3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 1705722-95-7

3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2557605
CAS No.: 1705722-95-7
M. Wt: 272.32
InChI Key: CNWLQLJWWNPBKE-UHFFFAOYSA-N
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Description

3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a compound that belongs to the class of cyanoacetamides and thiophene derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and thiophene groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both cyano and thiophene groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic compounds makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

3-cyano-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-8-10-3-1-4-11(7-10)14(18)16-9-12(17)13-5-2-6-19-13/h1-7,12,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWLQLJWWNPBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CS2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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